3-(4-Tert-butylphenyl)-6-(thiophen-2-ylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
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Overview
Description
3-(4-Tert-butylphenyl)-6-(thiophen-2-ylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a heterocyclic compound that belongs to the class of triazolothiadiazoles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Tert-butylphenyl)-6-(thiophen-2-ylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves the reaction of appropriate thiadiazole and triazole derivatives. One efficient method involves a one-pot catalyst-free procedure at room temperature by reacting dibenzoylacetylene with triazole derivatives .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, ensuring the reaction conditions are optimized for large-scale production.
Chemical Reactions Analysis
Types of Reactions
3-(4-Tert-butylphenyl)-6-(thiophen-2-ylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (Cl₂, Br₂) or alkylating agents can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiol or amine derivatives.
Scientific Research Applications
3-(4-Tert-butylphenyl)-6-(thiophen-2-ylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential as an antimicrobial and antifungal agent.
Medicine: It is being investigated for its potential use in developing new pharmaceuticals, particularly for its anti-inflammatory and anticancer properties.
Mechanism of Action
The mechanism of action of 3-(4-Tert-butylphenyl)-6-(thiophen-2-ylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, its anticancer activity may involve the inhibition of specific kinases or the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- 1,2,3-Thiadiazole
- 1,2,4-Thiadiazole
- 1,2,5-Thiadiazole
- 1,3,4-Thiadiazole
Uniqueness
3-(4-Tert-butylphenyl)-6-(thiophen-2-ylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is unique due to its specific structural features, which confer distinct biological activities.
Properties
CAS No. |
842971-75-9 |
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Molecular Formula |
C18H18N4S2 |
Molecular Weight |
354.5 g/mol |
IUPAC Name |
3-(4-tert-butylphenyl)-6-(thiophen-2-ylmethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C18H18N4S2/c1-18(2,3)13-8-6-12(7-9-13)16-19-20-17-22(16)21-15(24-17)11-14-5-4-10-23-14/h4-10H,11H2,1-3H3 |
InChI Key |
YXIUNHVJGFIJNH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=NN=C3N2N=C(S3)CC4=CC=CS4 |
Origin of Product |
United States |
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